molecular formula C22H18Cl2N2O3S B7733435 ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate

ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate

Cat. No.: B7733435
M. Wt: 461.4 g/mol
InChI Key: ABNJWGPLAQUSRZ-FXBPSFAMSA-N
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Description

Ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and various aromatic substituents

Preparation Methods

The synthesis of ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo ester under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Aromatic Substitution: The aromatic substituents are introduced through electrophilic aromatic substitution reactions, often using chlorinated benzyl and methylphenyl derivatives.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent, given its ability to modulate biological pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate involves its interaction with specific molecular targets. The cyano group and thiazolidine ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Ethyl (2Z)-cyano[5-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate can be compared with other thiazolidine derivatives and cyano-containing compounds. Similar compounds include:

    Thiazolidinediones: Used in diabetes treatment, these compounds share the thiazolidine ring but differ in their substituents and overall structure.

    Cyanoacrylates: Known for their adhesive properties, these compounds contain a cyano group but lack the complex aromatic and thiazolidine structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3S/c1-3-29-22(28)17(12-25)21-26(16-7-4-13(2)5-8-16)20(27)19(30-21)11-14-10-15(23)6-9-18(14)24/h4-10,19H,3,11H2,1-2H3/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNJWGPLAQUSRZ-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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